molecular formula C11H11FN2O2 B3263035 ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate CAS No. 365547-79-1

ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate

Cat. No.: B3263035
CAS No.: 365547-79-1
M. Wt: 222.22 g/mol
InChI Key: YLBOVYZYMANSQY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate (CAS 365547-79-1) is a fluorinated indole derivative of interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate for constructing diverse heterocyclic systems. Its molecular structure, characterized by the 2-amino and 3-ester functional groups, makes it a valuable precursor for the synthesis of more complex molecules . The presence of the fluorine atom at the 6-position can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing lead compounds. Researchers utilize this scaffold to develop molecules for various biological investigations. Indole derivatives, in general, are known to exhibit a wide range of pharmacological activities and are found in compounds studied for their potential effects on interleukin-4 (IL-4) mediated processes, among other targets . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions (sealed in a dry environment, 2-8°C) are recommended to maintain the stability and integrity of the compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBOVYZYMANSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Direct Electrophilic Fluorination:direct C H Fluorination of an Existing Indole Ring is an Atom Economical Alternative. This is Typically Achieved Using Electrophilic Fluorinating Agents.wikipedia.orgreagents Such As N Fluorobenzenesulfonimide Nfsi and 1 Chloromethyl 4 Fluoro 1,4 Diazoniabicyclo 2.2.2 Octane Bis Tetrafluoroborate Selectfluor Are Widely Used for This Purpose.acs.orgalfa Chemistry.comhowever, the Inherent Reactivity of the Indole Ring Presents a Significant Challenge. Electrophilic Attack Preferentially Occurs at the Electron Rich C3 Position. if the C3 Position is Blocked, Fluorination May Occur at C2, but Directing the Electrophile to the C6 Position on the Benzene Ring is Difficult Without the Use of Directing Groups and Often Results in Low Yields and Poor Regioselectivity.

Introduction and Functionalization of the Amino Group at C2

Introducing an amino group at the C2 position of the indole (B1671886) nucleus is a non-trivial synthetic challenge due to the typical nucleophilic character of this position. Several strategies have been developed to achieve this transformation.

One of the most effective methods for synthesizing 2-aminoindoles is not through direct amination but by constructing the ring from a precursor that already contains the required nitrogen atom. A highly relevant approach is the reductive cyclization of α-(2-nitrophenyl)acetonitriles or related derivatives. nih.gov In this pathway, the cyano group's nitrogen atom becomes the amino group at the C2 position upon cyclization. For the target molecule, this would involve a precursor like ethyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate, which upon reduction (e.g., with Zn/HCl, Fe/AcOH, or catalytic hydrogenation), simultaneously reduces the nitro group and induces cyclization to form the 2-aminoindole scaffold directly. nih.gov

Direct C-H amination at the C2 position is an alternative, more recent strategy. These methods often require transition metal catalysis or specific activating reagents. For example, iodine-mediated regioselective C2-amination has been reported, providing access to highly substituted 2-aminoindoles. rsc.orgrsc.org Other approaches involve π-bond directed C2-H functionalization, which can be catalyzed by metals like nickel or palladium. researchgate.netchemrxiv.org These direct methods are powerful but may require optimization depending on the other substituents present on the indole ring.

Amination StrategyKey Reagents/CatalystsTypical YieldsScopeRef
Reductive CyclizationZn/HCl, Fe/AcOH, Pd/C, H₂Good to ExcellentBroad, tolerant of ester groups nih.gov
Iodine-Mediated C-H AminationI₂, Cs₂CO₃Moderate to ExcellentGood for N-protected anilines rsc.orgrsc.org
Ni-Catalyzed C-H AminationNiCl₂HighN-heteroarenes as aminating agents researchgate.net

Esterification and Derivatization at the C3-Carboxylate Position

The ethyl carboxylate group at the C3 position can be introduced at different stages of the synthesis.

Palladium Catalyzed Carbonylation:advanced Methods Include Palladium Catalyzed Reactions. for Instance, Indole 3 Carboxylic Esters Can Be Synthesized Via the Direct Oxidative Carbonylation of 2 Alkynylaniline Derivatives in the Presence of an Alcohol.researchgate.netthis Method Constructs the Indole Ring and Installs the Ester Group in a Single, Elegant Step.

Comparative Analysis of Synthetic Efficiency and Selectivity

The synthesis of ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate can be approached through several distinct pathways, each with its own advantages regarding efficiency and selectivity. The most logical and efficient syntheses build the complexity of the molecule in a convergent manner, controlling regiochemistry at each step.

A highly effective and widely cited route involves a two-step, one-pot sequence starting from a fluorinated nitroaromatic compound. nih.gov This strategy is outlined below:

Step 1 (SNAr Reaction): A 1-halo-4-fluoro-2-nitrobenzene is reacted with ethyl cyanoacetate (B8463686) in the presence of a base. This step unambiguously sets the C6-fluoro and C3-ethoxycarbonyl functionalities relative to the eventual indole (B1671886) nitrogen.

Step 2 (Reductive Cyclization): The resulting intermediate is treated with a reducing agent (e.g., Zn or Fe in acidic media) to simultaneously reduce the nitro group to an amine and induce cyclization of the amine onto the cyano group, forming the 2-aminoindole core. nih.gov

This approach is highly selective and efficient. The fluorine's position is fixed by the starting material, and the C2-amino and C3-carboxylate groups are formed with perfect regioselectivity due to the nature of the cyclization.

In contrast, a linear approach where an indole is first synthesized and then functionalized would be far less efficient. For example:

Synthesis of 6-fluoroindole: Possible, but requires specific precursors.

Introduction of the C3-ester: Can be achieved through Vilsmeier-Haack formylation followed by oxidation and esterification, but this is a multi-step process.

Introduction of the C2-amino group: Direct amination at C2 on a C3-substituted indole is challenging and often requires specific directing groups or harsh conditions, with potential for side reactions.

Synthetic StrategyKey FeaturesRegioselectivity ControlOverall Efficiency
Convergent Reductive Cyclization SNAr followed by reduction/cyclizationExcellent; controlled by starting materialsHigh; often a one-pot or two-step sequence
Linear Functionalization Stepwise addition of functional groups to a pre-formed indolePoor; C3/C2 reactivity and benzene (B151609) ring functionalization are competitiveLow; multiple steps with potential for low yields and purification challenges

Electrophilic Aromatic Substitution Reactions on the Fluorinated Indole Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds like indole. masterorganicchemistry.comlibretexts.org The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The indole system is generally more reactive than benzene towards electrophiles, with the pyrrole (B145914) ring being more susceptible to attack than the benzene ring.

In a typical unsubstituted indole, the C3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion or σ-complex) most effectively when the attack occurs at C3. mdpi.com However, in this compound, the C3 position is already substituted with an ethyl carboxylate group. This blockage prevents direct electrophilic substitution at the most reactive site.

The substituents on the indole core exert significant electronic effects that influence the rate and regioselectivity of electrophilic aromatic substitution.

C2-Amino Group : The amino group at the C2 position is a powerful activating group. Through resonance, its lone pair of electrons dramatically increases the electron density of the entire indole system, making it more susceptible to electrophilic attack compared to an unsubstituted indole. This strong electron-donating effect enhances the nucleophilicity of the aromatic core.

C3-Carboxylate Ester : The ethyl carboxylate group at C3 is an electron-withdrawing group. It deactivates the indole ring, particularly the pyrrole moiety, towards electrophilic attack.

The combined influence of these groups results in a complex reactivity profile. The powerful activating effect of the C2-amino group likely outweighs the deactivating effects of the C6-fluoro and C3-carboxylate groups, rendering the molecule sufficiently reactive for various transformations. For electrophilic attack on the benzene ring, the directing effect of the C6-fluoro group would favor substitution at the C5 and C7 positions. The ultimate regiochemical outcome of a specific electrophilic substitution reaction would depend on the nature of the electrophile and the reaction conditions.

Reactions Involving the C2-Amino Group

The nucleophilic nitrogen of the C2-amino group can be readily acylated or sulfonated. Studies on the closely related ethyl 2-amino-1H-indole-3-carboxylate have shown that reactions with electrophiles like tosyl chloride and Boc anhydride (B1165640) can occur at the amino group, as well as the indole N1 position. arkat-usa.org

For instance, reaction of ethyl 2-amino-1H-indole-3-carboxylate with tosyl chloride was reported to occur selectively at the indole nitrogen (N1), while reaction with Boc anhydride resulted in a mixture of products from reactions at both the C2-amino group and the indole nitrogen. arkat-usa.org Acylation reactions on analogous heterocyclic systems, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, proceed smoothly at the amino group with reagents like chloroacetyl chloride and benzoyl chloride. mdpi.com Similarly, sulfonamides can be formed by reacting the amino group with sulfonyl chlorides. mdpi.com

ReagentAnalogous SubstrateReaction TypeProduct DescriptionReference
Chloroacetyl ChlorideEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateAcylationForms the corresponding 2-(chloroacetamido) derivative. mdpi.com
Benzoyl ChlorideEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateAcylationForms the corresponding 2-benzamido derivative. mdpi.com
Benzenesulfonyl ChlorideEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateSulfonationYields the corresponding 2-(phenylsulfonamido) derivative. mdpi.com
Tosyl ChlorideEthyl 2-amino-1H-indole-3-carboxylateSulfonationReacts selectively on the indole nitrogen (N1-sulfonylation). arkat-usa.org
Boc AnhydrideEthyl 2-amino-1H-indole-3-carboxylateAcylationGives a mixture of N1-Boc and C2-N-Boc protected products. arkat-usa.org

The C2-amino group can act as a nucleophile in condensation reactions with carbonyl compounds or other electrophilic partners, often serving as a prelude to cyclization to form fused heterocyclic systems. libretexts.org A condensation reaction involves two molecules combining to form a larger molecule, often with the loss of a small molecule like water. libretexts.org

Research on 2-aminoindole-3-carboxylates has demonstrated their utility in constructing more complex molecular architectures. For example, they undergo Lewis-acid-catalyzed decarboxylative annulation with ynals (alkyne aldehydes). researchgate.net This reaction proceeds through an initial condensation to form an imine intermediate, followed by a [3+2] spirocycloaddition and subsequent aza-migration to afford complex dihydrochromeno-fused δ-carbolines. researchgate.net Other cyclization strategies involving intramolecular radical cyclizations on related indole derivatives have been used to generate novel polycyclic structures. mdpi.comnih.gov These examples highlight the potential of the 2-aminoindole scaffold to participate in diverse condensation and cyclization cascades to build fused ring systems.

Transformations of the C3-Carboxylate Ester

The ethyl carboxylate group at the C3 position is another key site for chemical modification, although its reactivity can be unusual in this specific molecular context.

Attempts to hydrolyze the ethyl ester of the parent compound, ethyl 2-amino-1H-indole-3-carboxylate, to the corresponding carboxylic acid have proven to be challenging. arkat-usa.org This unusual reactivity highlights the influence of the 2-amino group on the adjacent ester.

Acidic Conditions : Subjecting the tert-butyl ester analog to acidic conditions did not yield the desired carboxylic acid but instead led to a quantitative conversion to an indolin-2-imine hydrochloride, indicating a competing reaction pathway involving the indole core and amino group. arkat-usa.org

Basic Conditions : Attempted hydrolysis of the ethyl ester under basic conditions also failed to produce the carboxylic acid, resulting instead in a ring-opened product. arkat-usa.org

This demonstrates that the C3-carboxylic acid is not easily accessible from its esters via standard hydrolysis methods, a critical consideration for synthetic planning. arkat-usa.org

Other potential transformations of the ester group, while not specifically documented for the title compound, could include:

Reduction : The ester could potentially be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation : Reaction with amines could convert the ester into a corresponding amide, a common strategy in medicinal chemistry to explore structure-activity relationships. arkat-usa.org

Transesterification : Reaction with a different alcohol under acidic or basic catalysis could exchange the ethyl group for another alkyl group.

These transformations would need to be carried out under conditions that are compatible with the other functional groups present in the molecule.

Hydrolysis to Carboxylic Acid

The conversion of the ethyl ester group of this compound to its corresponding carboxylic acid, 2-amino-6-fluoro-1H-indole-3-carboxylic acid, is a fundamental transformation. However, this hydrolysis is not always straightforward. Attempts to hydrolyze the ethyl ester under basic conditions have been reported to result in a ring-opened product rather than the desired carboxylic acid. arkat-usa.org Similarly, acidic conditions applied to the tert-butyl ester analog led to the formation of an indolin-2-imine hydrochloride, again failing to yield the carboxylic acid. arkat-usa.org These findings suggest that the 2-amino group may participate in unexpected side reactions under typical hydrolysis conditions, making the isolation of 2-amino-6-fluoro-1H-indole-3-carboxylic acid challenging via this route. arkat-usa.org

The instability of the resulting carboxylic acid may be a contributing factor, as studies on the parent 2-amino-1H-indole-3-carboxylic acid indicate that it is not readily accessible from its esters. arkat-usa.org This highlights the unusual reactivity of the 2-aminoindole-3-carboxylate scaffold. arkat-usa.org

Amidation and Hydrazide Formation

Direct amidation of ethyl 2-amino-1H-indole-3-carboxylate has been attempted using reagents like trimethyl aluminium, but these efforts have been unsuccessful, even at elevated temperatures, indicating the low electrophilicity of the ester. arkat-usa.org A more common and effective strategy for forming amides and related derivatives is to first synthesize the corresponding 2-aminoindole-3-carboxamides through a multi-step, one-pot protocol involving a nucleophilic aromatic substitution followed by a reductive cyclization. arkat-usa.orgnih.gov

The formation of hydrazides from related indole esters has been documented. For instance, reacting an indole-5-carboxylate with hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride/activated carbon can yield the corresponding hydrazide. google.com This suggests a potential pathway for converting this compound to its hydrazide derivative, which can then be further functionalized. Hydrazide-hydrazones, which are known to exhibit a range of biological activities, can be synthesized by reacting hydrazides with various aldehydes and ketones. nih.gov

Starting MaterialReagentsProductReference
Methyl 1-(pyridine-2-formyl)indole-5-carboxylateHydrazine hydrate, Ferric chloride/activated carbon, 95% Ethanol2-amino-1H-indole-5-carbohydrazide google.com
3-phenyl-5-sulfonamidoindole-2-carboxylic acid hydrazideVarious aldehydesArylidenehydrazides nih.gov

N1-Alkylation and N-Functionalization

The nitrogen at the N1 position of the indole ring is a key site for functionalization, which can significantly modulate the compound's biological and chemical properties. N1-alkylation can be achieved using various alkylating agents. For example, the reaction of 2-aminoindole-3-carbonitriles with DMF-dialkylacetals under microwave irradiation provides a convenient route to N1-alkylated indole precursors. rsc.org Another approach involves the reaction of indole-2-carboxylates with ethyl bromoacetate (B1195939) in DMF to introduce an ethoxycarbonylmethyl group at the N1 position. clockss.org

N-amination is another important functionalization reaction. Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate has been successfully N-aminated using O-(diphenylphosphinyl)hydroxylamine, and the resulting N-aminoindole can be further reacted with aryl isocyanates to form N-aminoindole ureas. researchgate.net

Indole SubstrateReagent(s)ProductReference
2-aminoindole-3-carbonitrilesDMF-dialkoxyacetalsN1-alkylated indole precursors rsc.org
Indole-2-carboxylatesEthyl bromoacetate, DMFN1-(ethoxycarbonylmethyl)indole-2-carboxylates clockss.org
Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylateO-(diphenylphosphinyl)hydroxylamine, then Aryl isocyanatesN-aminoindole ureas researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of indole scaffolds. nih.govbeilstein-journals.org Palladium-catalyzed reactions, in particular, have been extensively developed for C-H and N-H functionalization of indole derivatives. nih.govnih.gov These methods allow for the introduction of various substituents, such as aryl and alkenyl groups, onto the indole ring. nih.govnih.gov

For instance, palladium-catalyzed intramolecular C-H activation/C-N bond formation is a known strategy for constructing carbazoles and can be applied to indole synthesis. mdpi.com Palladium-catalyzed synthesis of functionalized indoles can also be achieved through the acylation/allylation of 2-alkynylanilines with three-membered rings. acs.org Furthermore, a palladium-catalyzed one-pot synthesis of indole-3-carboxylic acids has been developed, which involves a sequential water-mediated nucleophilic addition to amides/esters and a carbon-heteroatom cross-coupling reaction. acs.orgacs.org

The Sonogashira cross-coupling reaction, which involves the palladium-catalyzed coupling of terminal alkynes with aryl halides, is another valuable method for functionalizing indoles and their aza-analogs. mdpi.com

Reaction TypeCatalyst SystemSubstratesProduct TypeReference
C-H/N-H FunctionalizationPalladium(II) catalystsIndole derivatives, Alkenes/ArenesAlkenylated/Arylated indoles nih.govnih.gov
Acylation/AllylationPalladium catalysts2-Alkynylanilines, Cyclopropenones/gem-difluorinated cyclopropanesFunctionalized indoles acs.org
Nucleophilic Addition/Cross-CouplingPdCl2, Xantphos4-Bromoindole-3-carboxylic acid derivatives4-Amino/alkoxyindole-3-carboxylic acids acs.orgacs.org
Sonogashira CouplingPdCl2(PPh3)2, CuIAmino-halopyridines, Terminal alkynesAzaindoles mdpi.com

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. This would include the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the protons on the aromatic ring, the amino (-NH₂) protons, and the indole (B1671886) N-H proton. The fluorine atom at the C6 position would likely cause splitting (coupling) of the signals for the adjacent aromatic protons (H5 and H7), providing key information about its location.

¹³C NMR: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in the structure. The chemical shifts would help to identify the carbonyl carbon of the ester, the sp²-hybridized carbons of the indole ring, and the sp³-hybridized carbons of the ethyl group. The carbon atom bonded to the fluorine (C6) would exhibit a large coupling constant in the ¹³C spectrum.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR spectroscopy would be a crucial technique. It would show a single resonance for the fluorine atom at the C6 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

Detailed NMR Data Table (Hypothetical)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ¹⁹F Chemical Shift (ppm)
NH (indole) Data not available - -
NH₂ Data not available - -
H4 Data not available Data not available -
H5 Data not available Data not available -
H7 Data not available Data not available -
O-CH₂-CH₃ Data not available Data not available -
O-CH₂-CH₃ Data not available Data not available -
C2 - Data not available -
C3 - Data not available -
C3a - Data not available -
C4 - Data not available -
C5 - Data not available -
C6 - Data not available Data not available
C7 - Data not available -
C7a - Data not available -

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate (C₁₁H₁₁FN₂O₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The calculated monoisotopic mass is approximately 222.0808 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass. Analysis of the fragmentation pattern would likely show losses of the ethoxy group (-OCH₂CH₃) or the entire ester group.

Mass Spectrometry Data (Hypothetical)

Ion m/z (mass-to-charge ratio)
[M+H]⁺ Data not available
[M+Na]⁺ Data not available

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the indole and amino groups (typically in the 3300-3500 cm⁻¹ region), the C=O bond of the ester (around 1680-1710 cm⁻¹), C-O bonds (1000-1300 cm⁻¹), and C-F bond (1000-1400 cm⁻¹).

Key IR Absorption Bands (Hypothetical)

Functional Group Wavenumber (cm⁻¹)
N-H stretch (indole & amine) Data not available
C-H stretch (aromatic & aliphatic) Data not available
C=O stretch (ester) Data not available
C-N stretch Data not available
C-O stretch Data not available

X-ray Crystallography for Solid-State Structural Determination

Should the compound be crystalline, single-crystal X-ray crystallography could be used to determine its precise three-dimensional atomic structure in the solid state. This technique would provide definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino and indole N-H groups and the ester carbonyl group. Currently, there are no published crystal structures for this specific compound.

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique used to separate, identify, and quantify each component in a mixture. It is essential for determining the purity of the synthesized compound. A specific HPLC method would be developed using an appropriate stationary phase (e.g., C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity of this compound would be determined by the relative area of its peak in the chromatogram. While HPLC is a standard method for purity assessment, specific retention times and method details for this compound are not documented in the available literature. arkat-usa.org

Computational and Theoretical Investigations of Ethyl 2 Amino 6 Fluoro 1h Indole 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate, such calculations would provide a deep understanding of its electronic behavior and reactivity.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, frontier orbitals)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap generally suggests higher reactivity. For this compound, it would be expected that the electron-donating amino group and the indole (B1671886) ring itself would significantly influence the energy of the HOMO, while the electron-withdrawing fluoro and carboxylate groups would impact the LUMO.

Table 1: Hypothetical Electronic Properties of this compound

Parameter Expected Value Range Significance
HOMO Energy -5.0 to -6.5 eV Indicates electron-donating ability
LUMO Energy -1.0 to -2.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap 3.0 to 5.0 eV Relates to chemical reactivity and stability

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map would visualize the charge distribution across the molecule. For this compound, regions of negative potential (typically colored red or yellow) would be anticipated around the electronegative oxygen atoms of the carboxylate group, the fluorine atom, and the nitrogen of the amino group, indicating areas prone to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the amino group and the indole NH, highlighting potential sites for nucleophilic interaction.

Spectroscopic Property Predictions (e.g., NMR chemical shifts)

Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of a synthesized compound. For the title compound, predicted ¹H and ¹³C NMR spectra would show characteristic shifts for the aromatic protons and carbons of the indole ring, influenced by the positions of the amino, fluoro, and ethyl carboxylate substituents.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Indole NH 10.0 - 11.5 Singlet
Aromatic CHs 6.5 - 7.5 Doublets, Triplets
Amino NH₂ 5.0 - 6.0 Broad Singlet
Ethyl CH₂ 4.0 - 4.5 Quartet
Ethyl CH₃ 1.0 - 1.5 Triplet

Note: This table is for illustrative purposes only and is not based on actual calculated data.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis would identify the most stable three-dimensional arrangement of the atoms in this compound. The orientation of the ethyl carboxylate group relative to the indole plane would be of particular interest, as different conformations can possess different energy levels and biological activities. Molecular dynamics simulations could further explore the compound's flexibility and behavior in a simulated biological environment, such as in solution.

In Silico Prediction of Molecular Interactions and Binding Modes

In silico methods are instrumental in predicting how a molecule might interact with biological targets, a cornerstone of computer-aided drug design.

Ligand-Protein Docking Studies

Molecular docking simulations would predict the preferred binding orientation of this compound within the active site of a target protein. Such studies would provide insights into the potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the fluorine atom), that could contribute to binding affinity. The results are often presented in a table summarizing binding energies and key interacting residues.

Table 3: Hypothetical Ligand-Protein Docking Results

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Potential Hydrogen Bonds
Kinase X -8.5 to -10.0 Amino Acid 1, Amino Acid 2 Amino group with Asp; Carbonyl O with Lys
Receptor Y -7.0 to -9.0 Amino Acid 3, Amino Acid 4 Indole NH with Glu; Fluoro atom with Arg

Note: This table is a fictional representation to illustrate how such data would be presented.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. researchgate.netnih.govnih.gov In the context of drug discovery and molecular biology, MD simulations provide valuable insights into the dynamic interactions between a small molecule, such as this compound, and its biological target, typically a protein. researchgate.netnih.govnih.gov These simulations can elucidate the stability of the compound-target complex, the key intermolecular interactions, and the conformational changes that occur upon binding. unimi.itmdpi.com

While specific molecular dynamics simulation studies on this compound are not extensively documented in publicly available literature, the methodology can be applied to understand its potential behavior. Such a study would typically follow a molecular docking analysis, which predicts the preferred binding orientation of the compound within the active site of a target protein. nih.gov

The general workflow for an MD simulation of a compound-target complex involves several key steps:

System Setup: The initial coordinates of the protein-ligand complex, often obtained from docking, are placed in a simulation box. The box is then filled with solvent molecules (typically water) and ions to mimic physiological conditions.

Energy Minimization: The energy of the system is minimized to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to correspond to ambient conditions. This allows the solvent and ions to equilibrate around the protein-ligand complex.

Production Run: Once equilibrated, the simulation is run for an extended period, typically nanoseconds to microseconds, during which the trajectory of each atom is calculated and saved.

Analysis of the MD simulation trajectory can provide a wealth of information regarding the interaction of this compound with a hypothetical protein target. Key parameters that are often analyzed are presented in the table below.

Parameter Description Insights Gained
Root Mean Square Deviation (RMSD) Measures the average deviation of the protein or ligand backbone atoms from their initial position over time.Provides information on the stability of the protein and the ligand's binding pose. A stable RMSD suggests a stable complex.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues or ligand atoms around their average position.Identifies flexible and rigid regions of the protein and the ligand. High RMSF values for active site residues may indicate induced-fit binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation.Determines the key hydrogen bond interactions that contribute to the binding affinity and specificity.
Binding Free Energy Calculations Employs methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.Provides a quantitative measure of the binding affinity, which can be used to rank different compounds.

For this compound, the 2-amino group and the 3-carboxylate ester group would be expected to be key sites for hydrogen bonding interactions with a protein target. The fluorine atom at the 6-position could also participate in favorable interactions, such as halogen bonds or hydrophobic interactions, depending on the nature of the binding pocket. MD simulations could reveal the stability and dynamics of these interactions, providing a more realistic picture of the binding event than static docking models.

Prediction of Reactivity and Reaction Mechanisms (e.g., reaction pathways, transition states)

The reactivity of this compound is governed by the interplay of the electronic properties of the indole nucleus and its substituents: the electron-donating amino group at the 2-position, the electron-withdrawing fluoro group at the 6-position, and the electron-withdrawing ethyl carboxylate group at the 3-position. Theoretical investigations, primarily using Density Functional Theory (DFT), can predict the molecule's reactivity and elucidate potential reaction mechanisms. rsc.orgresearchgate.netrsc.orgchemrxiv.org

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C3 position. researchgate.net However, in this case, the C3 position is already substituted. The 2-amino group strongly activates the indole ring towards electrophilic attack through resonance. Conversely, the 6-fluoro and 3-ethyl carboxylate groups are electron-withdrawing, which deactivates the ring. DFT calculations can quantify these effects by mapping the electron density and calculating molecular orbitals.

Predicted Reactivity:

Electrophilic Aromatic Substitution: Due to the powerful activating effect of the 2-amino group, further electrophilic substitution is likely to occur on the benzene (B151609) portion of the indole ring. The directing effects of the existing substituents would need to be considered. DFT calculations of frontier molecular orbitals (HOMO and LUMO) can help predict the most likely sites for electrophilic attack. rsc.org

Nucleophilicity of the Amino Group: The 2-amino group itself is a nucleophilic center and can participate in reactions such as acylation, alkylation, and condensation.

Reactivity of the Ester Group: The ethyl carboxylate group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. arkat-usa.org It can also be a target for nucleophilic acyl substitution.

Oxidation Potential: Substituted indoles can be oxidized to form radical cations. rsc.org The presence of both electron-donating and electron-withdrawing groups on this compound would influence its oxidation potential. DFT calculations can be used to predict this potential. rsc.org

Potential Reaction Pathways and Mechanisms:

Computational studies can model the reaction pathways of various transformations. For instance, in a palladium-catalyzed C-H functionalization reaction, DFT can be used to map out the energy profile of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. nih.govnih.govbeilstein-journals.org This allows for the determination of the rate-determining step and the identification of key transition states.

A hypothetical reaction pathway for the hydrolysis of the ester group is presented below.

Step Description Computational Investigation
1. Nucleophilic Attack A hydroxide (B78521) ion (under basic conditions) or a water molecule (under acidic conditions) attacks the carbonyl carbon of the ester.DFT can be used to model the transition state of this nucleophilic addition step, calculating its activation energy.
2. Tetrahedral Intermediate Formation A tetrahedral intermediate is formed.The stability of this intermediate can be calculated to understand its lifetime.
3. Leaving Group Departure The ethoxide group departs, leading to the formation of the carboxylic acid (or carboxylate).The energy barrier for the departure of the leaving group can be computed to assess the feasibility of this step.

The unusual reactivity of 2-amino-1H-indole-3-carboxylate esters has been noted, where ester deprotection can be challenging and may lead to unexpected products. arkat-usa.org Computational studies could provide insight into the underlying electronic factors contributing to this reactivity, potentially revealing alternative, lower-energy reaction pathways that lead to side products.

Biological Investigations and Mechanistic Studies in Vitro and Molecular Level

Enzyme Inhibition Studies of Fluorinated Indole (B1671886) Carboxylates

The strategic incorporation of a fluorine atom onto the indole scaffold can significantly influence the compound's electronic properties and binding affinities, making fluorinated indoles an area of interest for enzyme inhibition studies.

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. mdpi.com Overexpression of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune escape. nih.gov Consequently, the development of IDO1 and TDO inhibitors is a significant focus in cancer immunotherapy. nih.gov

While specific inhibitory data for ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate against IDO1 and TDO is not extensively documented in publicly available literature, research on analogous indole derivatives suggests potential activity. For instance, a study on a different 6-fluoro-indole derivative, (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole (680C91), demonstrated potent and selective inhibition of TDO with a Ki value of 51 nM. nih.gov This compound was found to be a competitive inhibitor with respect to tryptophan. nih.gov The general class of indole derivatives has been widely explored for IDO1 inhibition, with many compounds showing activity in the micromolar range. nih.gov The electronic modifications imparted by the fluorine atom at the 6-position of the indole ring in this compound may influence its interaction with the active sites of IDO1 and TDO. Further enzymatic assays are required to quantify the inhibitory potency and selectivity of this specific compound.

Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. mdpi.com Its inhibition is of great interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation disorders. nih.gov Indole derivatives, due to their structural similarity to tyrosine and DOPA, are a known class of tyrosinase inhibitors. mdpi.com

The inhibitory mechanism of indole derivatives against tyrosinase can vary. Some act as competitive inhibitors, binding to the enzyme's active site and preventing substrate access. nih.gov Others may exhibit mixed-type inhibition, binding to both the free enzyme and the enzyme-substrate complex. mdpi.com While direct studies on this compound are limited, the presence of the indole core suggests a potential for tyrosinase interaction. The fluorine substituent could modulate the compound's binding affinity and inhibitory mechanism. For example, some studies have shown that indole-3-carboxylic acid derivatives can inhibit tyrosinase activity. mdpi.com Kinetic studies would be necessary to determine the specific mode of inhibition (e.g., competitive, non-competitive, or mixed) and the corresponding inhibition constants (Ki) for this compound.

Other Relevant Enzyme Targets

The indole scaffold is a privileged structure in medicinal chemistry and has been shown to interact with a wide range of other enzymatic targets. Further research may explore the activity of this compound against other enzyme families, such as kinases, proteases, or phosphatases, depending on the therapeutic area of interest. The specific substitution pattern of this compound could confer selectivity for particular enzyme targets.

Modulation of Protein-Protein Interactions

Beyond direct enzyme inhibition, indole derivatives have been investigated for their ability to disrupt pathological protein-protein interactions.

Interaction with Antiapoptotic Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-XL, Bcl-w)

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. nih.gov Antiapoptotic members, such as Bcl-2, Bcl-XL, and Bcl-w, are often overexpressed in cancer cells, where they sequester pro-apoptotic proteins and prevent cell death. nih.gov Small molecules that mimic the BH3 domain of pro-apoptotic proteins can bind to the hydrophobic groove of antiapoptotic Bcl-2 proteins, disrupting these interactions and inducing apoptosis.

Interactive Data Table: Potential Biological Targets of Indole Derivatives

Target ClassSpecific TargetPotential Effect of Indole Derivatives
EnzymesIndoleamine 2,3-Dioxygenase 1 (IDO1)Inhibition
Tryptophan 2,3-Dioxygenase (TDO)Inhibition
TyrosinaseInhibition
Protein-Protein InteractionsAntiapoptotic Bcl-2 Family ProteinsDisruption of interaction with pro-apoptotic proteins

Receptor Binding and Activation Studies (In Vitro)

At present, there is a lack of specific in vitro studies investigating the binding and activation of receptors by this compound. The indole nucleus is a common motif in various endogenous ligands for receptors, such as serotonin (B10506) for 5-HT receptors. Future research could explore the potential for this compound to interact with various receptor families, including G-protein coupled receptors (GPCRs) or nuclear receptors, through comprehensive radioligand binding assays and functional reporter gene assays. Such studies would be crucial in determining if this molecule possesses any off-target activities or if it has novel receptor-mediated signaling properties.

G-Protein Coupled Receptor (GPCR) Agonism (e.g., GPR119)

Currently, there is no publicly available scientific literature that has investigated or demonstrated the agonistic activity of this compound on the G-protein coupled receptor 119 (GPR119).

Sphingosine-1-Phosphate (S1P) Receptor Agonism

There is no available research in the public domain that has examined or confirmed the agonistic activity of this compound on sphingosine-1-phosphate (S1P) receptors.

Investigation of Antiviral Mechanisms in Cell Culture Systems (e.g., against BVDV, HCV, Influenza A)

Direct studies on the antiviral mechanisms of this compound against Bovine Viral Diarrhea Virus (BVDV), Hepatitis C Virus (HCV), or Influenza A are not present in the available scientific literature. However, research on structurally related indole compounds provides some context for the potential antiviral activity of this class of molecules. For instance, a study on various ethyl 1H-indole-3-carboxylate derivatives demonstrated anti-HCV activity in cell culture. nih.gov Another investigation found that 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride, a compound with a similar 6-fluoro-indole core, exhibited micromolar activity against a human hepatoma cell line with increased sensitivity to HCV infection. researchgate.net

Suppression of Viral Replication

There is no specific data available in the scientific literature detailing the ability of this compound to suppress the replication of BVDV, HCV, or Influenza A in cell culture systems.

Inhibition of Viral Enzymes (e.g., Reverse Transcriptase)

No studies have been published that investigate the inhibitory effects of this compound on viral enzymes such as reverse transcriptase.

Mechanisms of Antiproliferative Activity in Cell Lines (excluding clinical implications)

There is a lack of specific research on the antiproliferative activity and mechanisms of this compound in cell lines. While indole derivatives, in general, are a well-documented class of compounds with a broad range of biological activities, including antiproliferative effects, specific data for this particular fluorinated indole ester is not available. nih.govchula.ac.th

Induction of Vacuolization (Methuosis)

There is no scientific literature available that describes the induction of vacuolization, a characteristic of methuosis, by this compound in any cell line.

Despite a comprehensive search of available scientific literature, no studies detailing the in vitro biological investigations and mechanistic studies of this compound were identified. Consequently, there is no information available to populate the requested sections on the cytotoxic, antimicrobial, antitrypanosomal, or anti-inflammatory mechanisms of this specific compound.

Extensive database searches were performed to locate research pertaining to the following areas for this compound:

Anti-Inflammatory Mechanisms (In Vitro)

These searches yielded no relevant results. While research exists for other indole derivatives, the strict focus on this compound, as per the instructions, means that no data can be presented. The absence of published research prevents the creation of the requested detailed article and data tables.

Structure Activity Relationship Sar Studies

Influence of the Fluoro Substituent at C6 on Biological Activity and Chemical Reactivity

The presence of a fluorine atom at the C6 position of the indole (B1671886) ring has a profound impact on the molecule's physicochemical properties, which in turn affects its biological activity and chemical reactivity. Halogen substituents, in general, can significantly alter the biological activity of organic compounds. researchgate.net

Biological Activity: The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, such as increased half-life and oral bioavailability. In the context of specific biological targets, the 6-fluoro substituent has been shown to be compatible with, and in some cases beneficial for, activity. For instance, a related compound, 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride, exhibited micromolar activity against a human hepatoma cell line (Huh7.3), suggesting that fluorination on the benzene (B151609) ring is tolerated in the context of antiviral activity. researchgate.net The specific placement at C6 can also influence regioselectivity in further functionalization reactions. frontiersin.orgnih.govacs.org

Impact of the Amino Group at C2 on Molecular Interactions and SAR

The 2-amino group is a key structural feature, transforming the indole scaffold into a 2-aminoindole, a privileged motif in many biologically active compounds. arkat-usa.org Its presence significantly influences the molecule's ability to interact with protein targets.

Molecular Interactions: The 2-amino group is a potent hydrogen bond donor. This allows it to form crucial hydrogen bonding interactions with amino acid residues (such as aspartate or glutamate) in the binding pockets of target proteins. The aromatic and planar nature of the 2-aminoindole chemotype, combined with two adjacent hydrogen bond donors (the C2-NH2 and the N1-H), provides a strong anchor for protein binding. arkat-usa.org This dual hydrogen-bonding capability is often critical for high-affinity binding and biological activity.

Structure-Activity Relationship (SAR): The importance of the C2-amino group is often demonstrated in SAR studies where its modification or removal leads to a significant loss of activity. For example, acetylation of an amino group on an indole scaffold was found to be unfavorable for antiviral activity against RNA viruses, indicating that a free amino group is preferred for this specific activity. researchgate.net The reactivity of the 2-aminoindole core itself is also a subject of study; for instance, these esters can undergo unusual reactions under certain acidic or basic conditions, which must be considered during analog synthesis. arkat-usa.org

Bioisosteric Replacements: In drug design, understanding the role of the C2-amino group allows for its potential replacement with bioisosteres—different functional groups with similar physicochemical properties—to modulate activity, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com Bioisosteric replacements for amino groups can include moieties like hydroxylamine, hydrazines, or small heterocyclic rings that can mimic its hydrogen bonding capabilities. researchgate.net The goal of such replacements is to improve properties like membrane permeability or metabolic stability while retaining the key interactions necessary for biological function. nih.govresearchgate.net

Role of the Ester Moiety at C3 in Biological Recognition and Metabolic Stability

The ethyl carboxylate group at the C3 position is another critical determinant of the compound's pharmacological profile, serving as both an interaction point and a potential site of metabolic activity.

Metabolic Stability: Ester groups are susceptible to hydrolysis by esterase enzymes in the plasma and liver, which can be a primary route of metabolism. This can be either a liability, leading to rapid clearance and a short duration of action, or an asset, if the molecule is designed as a prodrug. In a prodrug strategy, the ethyl ester could be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the drug. The rate of hydrolysis can be tuned by modifying the steric hindrance around the ester group. For example, replacing the ethyl group with a bulkier group like tert-butyl can slow down the rate of hydrolysis and increase metabolic stability.

SAR of Modifications: The C3 position of the indole ring is electronically favored for substitution, and the ester group can serve as a handle for further chemical modification. researchgate.netacs.org SAR studies often explore the replacement of the ethyl ester with other esters, amides, or different functional groups to optimize potency and pharmacokinetic properties. Converting the ester to a carboxamide, for instance, can introduce additional hydrogen bonding interactions and often increases metabolic stability by being less prone to hydrolysis. nih.govarkat-usa.org However, in some cases, functionalization at C3 can lead to decarboxylation, completely removing the group. nih.govacs.org

Effects of N1-Substitution on Compound Potency and Selectivity

The indole nitrogen (N1) is a hydrogen bond donor and a site for potential substitution. Modifying this position can significantly impact a compound's biological profile.

Influence on Potency: Alkylation or arylation at the N1 position removes the hydrogen bond donating capability of the indole N-H group. mdpi.com If this N-H is involved in a critical hydrogen bond with the target protein, N1-substitution will lead to a loss of potency. Conversely, if the N-H group is not involved in essential binding or creates an unfavorable interaction, its replacement with a suitable substituent can enhance potency. The substituent itself can engage in additional beneficial interactions (hydrophobic, van der Waals, or polar) with a specific sub-pocket of the target protein, thereby increasing binding affinity. nih.govmdpi.com For example, N-substituted indole derivatives have shown a range of biological activities, including antimicrobial and antioxidant effects. nih.gov

Substituent Effects on the Benzene Moiety of the Indole Ring System

The benzene moiety of the indole ring system offers multiple positions (C4, C5, C6, and C7) for substitution, allowing for the fine-tuning of the molecule's electronic properties and steric profile. The 6-fluoro group is one such example, but a broader understanding of substituent effects is crucial for rational drug design.

Electronic Effects: Substituents on the benzene ring influence the reactivity of the entire indole system through a combination of inductive and resonance effects.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) increase the electron density of the aromatic system through resonance (+R effect). This generally activates the ring, making it more nucleophilic and enhancing its reactivity in electrophilic substitution reactions. lumenlearning.com In the context of biological activity, an EDG can increase the molecule's ability to participate in cation-π or π-π stacking interactions.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or halogens (-F, -Cl, -Br) decrease the electron density of the ring, primarily through their inductive (-I) effect. lumenlearning.com This deactivates the ring towards electrophilic attack. The presence of an EWG can alter the pKa of the indole N-H, influence hydrogen bonding strength, and create favorable dipole-dipole interactions with the target protein.

Steric Effects: The size and position of substituents on the benzene ring can create steric hindrance that influences both chemical reactivity and biological recognition. A bulky substituent can direct the binding orientation of the molecule within a protein's active site or prevent binding altogether if it clashes with the protein surface. Conversely, a well-placed substituent can fit into a specific hydrophobic pocket, enhancing binding affinity. SAR studies often explore a range of substituents at various positions on the benzene ring to map the steric and electronic requirements of the target's binding site. acs.org

SAR within Specific Target Classes

The ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate scaffold has shown potential across several therapeutic areas. The SAR within each target class reveals specific structural requirements for optimal activity.

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan catabolism and are important targets in cancer immunotherapy. Many IDO1 inhibitors are based on the indole scaffold, mimicking the natural substrate, tryptophan.

For indole-based IDO1 inhibitors, key interactions often involve the indole N-H and an amino group mimicking the substrate's alpha-amino acid structure. A study of spiro-oxindole analogs as IDO1 inhibitors highlighted the importance of hydrophobic interactions in stabilizing the binding to the active site. nih.gov In another series, indoline (B122111) and 3-azaindoline scaffolds proved effective, indicating that bioisosteric replacement of the indole core is a viable strategy. nih.gov A particularly relevant example is the inhibitor 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione, which demonstrated a novel binding mode that does not involve coordination to the heme iron, a common mechanism for many IDO1 inhibitors. researchgate.net The presence of a fluorine atom on the indole ring was compatible with potent activity, suggesting that the 6-fluoro substituent in this compound could be favorable for IDO1 inhibition.

Compound/Scaffold Target Key SAR Observations
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dioneIDO15-Fluoro substitution is well-tolerated; demonstrates a novel binding mode not coordinating with heme iron. researchgate.net
Indoline/3-Azaindoline ScaffoldsIDO1Bioisosteric replacement of the indole core can lead to potent inhibitors with good pharmacokinetic properties. nih.gov
Spiro-oxindole AnalogsIDO1Hydrophobic interactions are crucial for stabilizing the inhibitor in the IDO1 active site. nih.gov

Indole derivatives have a long history as antiviral agents. A notable example is Arbidol (Umifenovir), an ethyl indole-3-carboxylate (B1236618) derivative used as a broad-spectrum antiviral. nih.gov SAR studies on this class of compounds provide valuable insights.

A series of ethyl 1H-indole-3-carboxylates showed promising activity against the Hepatitis C virus (HCV). nih.gov The study highlighted that the nature of substituents at various positions of the indole ring significantly modulates potency and selectivity. In another study, a series of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives were identified as potent influenza virus inhibitors. researchgate.net This indicates that halogen substitution at C6 is beneficial for anti-influenza activity. Furthermore, the related compound 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride was active against a human hepatoma cell line, reinforcing the potential of 6-fluoro indole carboxylates as antiviral leads. researchgate.net General SAR trends suggest that modifications to the C2-amino group, such as acylation, can be detrimental to activity against RNA viruses. researchgate.net

Compound/Scaffold Viral Target Key SAR Observations
Ethyl 1H-indole-3-carboxylatesHepatitis C Virus (HCV)The C3-ester is a key feature; substituents on the indole ring modulate potency. nih.gov
Ethyl 6-bromo-5-hydroxyindole-3-carboxylatesInfluenza VirusC6-halogen substitution is favorable for anti-influenza activity. researchgate.net
5-Hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylateHuman Hepatoma CellsC6-fluoro substitution is compatible with activity. researchgate.net

The B-cell lymphoma 2 (Bcl-2) protein is a key anti-apoptotic protein and a validated target in oncology. Small molecules that inhibit Bcl-2 can restore the natural process of programmed cell death in cancer cells. The indole scaffold is a common feature in several series of Bcl-2 inhibitors, including the clinical candidate Obatoclax. mdpi.com

SAR studies reveal that the indole core often serves as a scaffold to position key pharmacophoric elements that mimic the binding of pro-apoptotic BH3 proteins to Bcl-2. mdpi.comnih.govresearchgate.net The nitrogen atom in the indole ring can form important hydrogen bonds with the target protein. mdpi.com In many indole-based Bcl-2 inhibitors, substitutions on the indole ring, including halogens, are used to enhance binding affinity and potency. mdpi.com For example, tricyclic indole 2-carboxylic acids have been developed as potent and highly selective inhibitors of Mcl-1, a related anti-apoptotic protein, where a 6-chloro substituent significantly enhanced potency. nih.gov This suggests that a 6-fluoro substituent could similarly contribute to high-affinity binding to proteins in the Bcl-2 family. Molecular docking studies of designed indole-based Bcl-2 inhibitors show that the indole ring participates in pi-pi stacking and hydrophobic interactions within the binding site. nih.govresearchgate.net

Compound/Scaffold Target Key SAR Observations
ObatoclaxPan-Bcl-2 familyIndole scaffold serves as a core for positioning key binding motifs. mdpi.com
Tricyclic indole 2-carboxylic acidsMcl-1C6-chloro substitution leads to single-digit nanomolar binding affinity and high selectivity. nih.gov
Designed Indole-based CompoundsBcl-2The indole ring participates in hydrogen bonding, pi-pi stacking, and hydrophobic interactions. Halogen substitution can enhance activity. mdpi.comnih.govresearchgate.net

Applications in Advanced Organic Synthesis and Material Science Research Context

Utilization as a Versatile Building Block for Complex Molecular Architectures

In the field of organic synthesis, functionalized molecules like ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate are considered fundamental organic building blocks. sigmaaldrich.com These building blocks are crucial for the bottom-up, modular assembly of complex molecular architectures, including supramolecular complexes, organic molecular constructs, and metal-organic frameworks. sigmaaldrich.com The indole (B1671886) nucleus is one of the most important heterocycles in drug discovery, and its derivatives are key components in a vast number of biologically active substances. nih.gov

The subject compound possesses three key points of diversity for synthetic modification: the C2-amino group, the C3-ethyl carboxylate, and the N1-position of the indole ring. These sites can be selectively functionalized to construct intricate, three-dimensional molecules. For example, the amino group can be acylated, alkylated, or used in condensation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide. researchgate.net The indole nitrogen can undergo alkylation to further expand the molecular complexity. mdpi.com This multi-faceted reactivity allows chemists to introduce a variety of substituents and build complex structures around the central fluorinated indole core, enabling the synthesis of diverse compound libraries for screening and development. proquest.com

Precursor for Advanced Heterocyclic Scaffolds

The 2-aminoindole-3-carboxamide (B8413205) motif is recognized as a "privileged heterocyclic scaffold" in drug discovery, appearing in compounds with antitumor and antibacterial properties. arkat-usa.org this compound is a direct precursor to this and other advanced heterocyclic systems. The inherent reactivity of the enamine-like C2-amino group, coupled with the electrophilic character of the C3-ester, facilitates cyclization reactions to form fused heterocyclic systems.

For instance, condensation of the C2-amino group with suitable bifunctional reagents can lead to the formation of pyrimido[1,2-a]indoles or other fused five- and six-membered rings. The synthesis of spiro-heterocycles, a class of compounds with significant therapeutic potential, is another area where indole derivatives are widely used. mdpi.com Isatins, which are structurally related to indoles, are common starting materials for spiro-indole derivatives, highlighting the utility of the indole core in generating complex, multi-ring systems. mdpi.com The presence of the 6-fluoro substituent can influence the electronic properties and reactivity of the indole ring, potentially enabling regioselective transformations that might be difficult to achieve with the non-fluorinated analog.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating biological processes at the molecular level. This compound possesses key features that make it an attractive scaffold for the development of such probes. Fluorinated amino acids and their derivatives are particularly valuable in this context. beilstein-journals.orgresearchgate.net

The fluorine atom at the C6-position can serve as a reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. beilstein-journals.org This non-invasive technique can be used to study protein-ligand interactions, conformational changes, and enzymatic mechanisms. The indole scaffold itself is a mimic of the tryptophan side chain and is critical for binding to various biological targets, such as the p53/MDM2 protein-protein interaction. nih.gov

Furthermore, the structure can be elaborated to incorporate a fluorophore, creating a fluorescent probe. The design of such probes often involves a core recognition element (the indole), a linker, and a fluorescent dye. mdpi.com The functional handles on this compound (the amino and ester groups) are ideal for attaching linkers and fluorophores like coumarins or fluoresceins, allowing for the creation of targeted probes to visualize and study specific enzymes or receptors in biological systems. researchgate.netmdpi.com

Applications in the Synthesis of Fluorinated Fine Chemicals

Fluorinated organic compounds are a critical class of fine chemicals due to the unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. beilstein-journals.org Fluorinated amino acids, in particular, are essential building blocks in protein engineering and medicinal chemistry. nih.gov this compound is itself a fluorinated fine chemical and serves as a valuable starting point for the synthesis of other high-value fluorinated molecules.

Its utility extends to the preparation of more complex fluorinated pharmaceuticals. For example, fluorinated quinolone derivatives, known for their antibacterial activity, have been synthesized from fluorinated precursors. nih.gov The synthetic accessibility of the title compound allows it to be a platform for creating a range of fluorinated indole-based derivatives. By modifying the amino and ester functionalities, a diverse array of fluorinated amides, acids, and other derivatives can be produced, expanding the available chemical space for drug discovery and materials science applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of complex heterocyclic compounds like ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate is an area ripe for innovation, particularly concerning environmentally benign and efficient methods. Future research should prioritize the development of "green" synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key areas for exploration include:

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.com Its application to the synthesis of fluorinated indoles could lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.com

Electrosynthesis : Organic electrosynthesis represents a green and powerful alternative to traditional chemical synthesis, often requiring fewer reaction steps and reducing chemical waste. researchgate.net Investigating the anodic fluorination of N-acetyl-3-substituted indole (B1671886) precursors could provide a direct and efficient route to 2,3-difluorinated intermediates, which can then be converted to monofluoroindole derivatives. researchgate.net

Metal-Free Catalysis : Developing novel, scalable, and metal-free synthetic methods is a significant goal. nih.gov An approach involving oxidative dearomatization, for instance, can assemble fluorinated indole products from simple anilines and fluorinated building blocks in the presence of an organic oxidant, completely avoiding transition metal catalysts. nih.gov

One-Pot Reactions : Designing sequential, one-pot reactions streamlines the synthetic process. Palladium-catalyzed strategies that integrate nucleophilic substitution and cross-coupling reactions could facilitate the modular and rapid assembly of multisubstituted indole-3-carboxylic acids from readily available bromo-indole derivatives. acs.orgacs.org

Synthetic ApproachPotential AdvantagesRelevant Research Context
Microwave-Assisted Synthesis Rapid, environment-friendly, high efficiency, convenient. tandfonline.comShaikh et al. reported the synthesis of novel fluorinated indole derivatives using microwave irradiation (MWI) with good yields. tandfonline.com
Electrosynthesis Less waste production, fewer reaction steps, powerful green tool. researchgate.netAnodic fluorination of N-acetyl-3-substituted indoles has been successfully carried out to provide trans-2,3-difluoro-2,3-dihydroindoles. researchgate.net
Metal-Free Synthesis Avoids toxic and expensive metal catalysts, scalable. nih.govAn oxidative-dearomatization-enabled approach assembles 2-trifluoromethyl NH-indole products from simple anilines. nih.gov
One-Pot Reactions Efficient synergy of multistep transformations, modular and rapid assembly. acs.orgA trace water-promoted, palladium-catalyzed "one-pot" reaction strategy was developed for synthesizing 4-amino/alkoxyindole-3-carboxylic acid products. acs.org

Comprehensive Mechanistic Studies of Biological Interactions

The biological activity of indole-based compounds is driven by their molecular interactions with therapeutic targets. researchgate.net For this compound, a deep understanding of how its specific structural features influence these interactions is crucial. The versatile nature of the indole ring, acting as both a hydrogen bond donor and acceptor, allows for a wide range of interactions. researchgate.net

Future mechanistic studies should focus on:

Enzyme Kinetics and Inhibition : Investigating the compound's ability to inhibit key enzymes implicated in disease. The introduction of fluorine can alter the electronic properties and binding affinities of the molecule, potentially leading to potent and selective inhibition.

Receptor Binding Assays : Quantifying the affinity and selectivity of the compound for various biological receptors. Fluorine substitution is a known strategy to enhance pharmacological properties, including protein binding affinity. rsc.org

Structural Biology : Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound when bound to its biological target. This would provide invaluable atomic-level insights into the binding mode and the specific interactions responsible for its activity.

Cellular Pathway Analysis : Elucidating the downstream effects of the compound's interaction with its primary target. This involves studying its impact on signaling pathways and cellular processes to build a complete picture of its mechanism of action.

Exploration of New Biological Targets for Fluorinated Indole Carboxylates

The indole scaffold is a cornerstone in the development of agents for a wide range of diseases, including cancer, viral infections, and neurodegenerative disorders. researchgate.netnih.gov The unique properties conferred by fluorine substitution suggest that this compound and its derivatives could interact with novel biological targets.

Promising areas for target exploration include:

Protein Kinases : These enzymes are critical regulators of cell signaling and are frequently dysregulated in cancer. Many indole derivatives have been developed as protein kinase inhibitors, and the fluorine atom in the 6-position could be exploited to target specific kinases with high affinity and selectivity. mdpi.com

DNA Topoisomerases : These enzymes are essential for managing DNA topology during replication and transcription, making them established targets for anticancer drugs. mdpi.com The planar indole ring system is well-suited for intercalation with DNA, a mechanism that could be modulated by its substituents.

Tubulin Polymerization : The cytoskeleton protein tubulin is a validated target for anticancer agents. Indole derivatives can interfere with tubulin polymerization dynamics, leading to cell cycle arrest and apoptosis. mdpi.com

RNA Analogues : Fluorinated indoles have been synthesized as analogues of nucleobases to study the forces that stabilize nucleic acid structures. nih.gov This opens up the possibility of targeting RNA-mediated processes or developing novel RNA-based therapeutics.

Potential Target ClassRationale for ExplorationExample from Indole Research
Protein Kinases Key regulators in many diseases; fluorine can enhance binding affinity. rsc.orgmdpi.comIndole derivatives have been explored as inhibitors of PI3Kα and EGFR kinases. nih.gov
DNA Topoisomerases Validated anticancer targets; indole scaffold is suitable for DNA interaction. mdpi.comThe role of topoisomerases is crucial in processes like replication, making them a target. mdpi.com
Tubulin Polymerization Established anticancer strategy; indoles can disrupt microtubule dynamics. mdpi.comCertain indole compounds are known to interfere with tubulin polymerization. mdpi.com
RNA Structures Fluorinated indoles can act as nucleobase mimics to probe RNA stability. nih.govSynthesis of fluoroindole ribonucleosides has been described for investigating RNA interactions. nih.gov

Advanced Computational Modeling for Rational Design and Prediction

Computer-aided drug design and molecular modeling are indispensable tools for accelerating the discovery and optimization of new therapeutic agents. nih.gov These techniques can be used to predict the properties of this compound and to rationally design new derivatives with enhanced activity and selectivity.

Future computational efforts should include:

Density Functional Theory (DFT) Calculations : To investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. DFT can help understand the effect of the fluorine and other substituents on the indole ring's chemical behavior. bohrium.com

Molecular Docking : To predict the binding mode and affinity of the compound with various biological targets. Docking studies can screen large virtual libraries of derivatives and prioritize the most promising candidates for synthesis and biological evaluation. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) : To build mathematical models that correlate the structural features of a series of indole derivatives with their biological activity. 2D and 3D-QSAR studies can help identify the key molecular descriptors that govern activity and guide the design of more potent compounds. rsc.org

Molecular Dynamics (MD) Simulations : To study the dynamic behavior of the compound when bound to its target. MD simulations can provide insights into the stability of the complex, the role of solvent molecules, and the conformational changes that occur upon binding.

Synthesis of Chiral Derivatives and Enantioselective Studies

Chirality plays a critical role in the biological activity of many drugs, as enantiomers often exhibit different pharmacological and toxicological profiles. The synthesis of chiral derivatives of this compound and the study of their enantioselective interactions with biological targets represent a significant and largely unexplored avenue.

Future research in this area should focus on:

Asymmetric Synthesis : Developing catalytic asymmetric methods to produce enantiomerically pure derivatives. This could involve, for example, the enantioselective Friedel-Crafts alkylation of the indole nucleus using chiral catalysts. mdpi.com

Chiral Chromatography : Separating racemic mixtures of derivatives to isolate individual enantiomers for biological evaluation.

Stereoselective Biological Assays : Comparing the biological activity of the individual enantiomers to determine the eutomer (the more active enantiomer) and to calculate the eudismic ratio.

Computational Chiral Recognition Studies : Using molecular modeling to understand the structural basis for the differential binding of enantiomers to their chiral biological targets.

Integration with Supramolecular Chemistry and Materials Science

The unique electronic and structural properties of the indole nucleus make it an attractive building block for applications beyond medicine, including supramolecular chemistry and materials science.

Unexplored avenues in this domain include:

Fluorescent Sensors : Designing and synthesizing derivatives that can act as fluorescent sensors for specific ions or molecules. For example, indole hydrazone-based receptors have been shown to act as colorimetric and "turn-on" fluorescent sensors for fluoride (B91410) anions. nih.gov

Organic Electronics : Investigating the potential of fluorinated indole derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) cells. The electron-rich nature of the indole ring and the electronic effects of fluorine substitution could be harnessed to create novel functional materials.

Self-Assembling Systems : Exploring the ability of derivatives to self-assemble into well-defined supramolecular structures such as gels, liquid crystals, or nanofibers. The hydrogen bonding capabilities of the amino and indole N-H groups, along with π-π stacking interactions, could drive the formation of these ordered assemblies.

Biomaterials : Incorporating the fluorinated indole moiety into polymers or peptides to create novel biomaterials with tailored properties, such as enhanced stability or specific recognition capabilities. nih.gov

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ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.